5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione
Description
5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione is a derivative of benzimidazole, a biologically significant scaffold known for its diverse therapeutic applications. Benzimidazole derivatives are widely recognized for their pharmacological activities, including antifungal, anthelmintic, anti-HIV, antihistaminic, antiulcer, cardiotonic, antihypertensive, and neuroleptic effects .
Properties
CAS No. |
113187-06-7 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.229 |
IUPAC Name |
5-hydrazinyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H8N4S/c8-11-4-1-2-5-6(3-4)10-7(12)9-5/h1-3,11H,8H2,(H2,9,10,12) |
InChI Key |
KWLSEXHOWWDJDK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NN)NC(=S)N2 |
Synonyms |
2-Benzimidazolethiol,5(or6)-hydrazino-(6CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide under basic conditions to form 2-mercaptobenzimidazole. This intermediate is then further reacted with hydrazine hydrate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding benzimidazole derivative.
Scientific Research Applications
5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione involves its interaction with biological targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include inhibition of specific metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione include:
2-Mercaptobenzimidazole: Known for its use as a corrosion inhibitor and in pharmaceuticals.
Benzimidazole-2-thione derivatives: These compounds share similar pharmacological properties but may differ in their specific applications and efficacy. The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity.
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